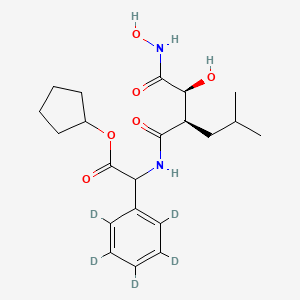

Zuclopenthixol-d4 Succinate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

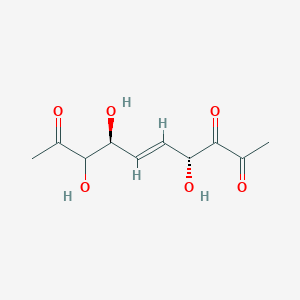

The synthesis of zuclopenthixol-d4 Succinate Salt and its analogs typically involves complex organic synthesis routes. For instance, the synthesis of d4-succinic anhydride from succinic anhydride and d1-acetic acid, a related compound, indicates the potential synthetic pathway for incorporating deuterium into succinate derivatives. This method, catalyzed by sodium acetate, suggests that this compound could be synthesized through similar base and solvent-catalyzed reactions, emphasizing the importance of enolization processes in achieving the desired deuteration (Stella, 1973).

Molecular Structure Analysis

While direct details on the molecular structure of this compound are not provided, the study of related compounds such as lanthanide-organic coordination polymeric networks provides insight into how succinate ions can coordinate with metals to form complex structures. This information is pertinent when considering the molecular structure of this compound, as it may exhibit similar coordination behavior depending on its specific synthesis and the nature of its molecular interactions (Manna et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving zuclopenthixol and its derivatives often highlight the compound's oxidative behavior and its analytical determination in various matrices. For example, the oxidative voltammetric behavior of zuclopenthixol at a glassy carbon electrode demonstrates its electrochemical properties, which could be relevant to understanding the chemical reactivity of its d4 succinate salt derivative (Şentürk et al., 2000).

Physical Properties Analysis

The physical properties of this compound can be inferred from studies on similar compounds, where hydrothermal synthesis methods yield diverse coordination polymers with unique physical characteristics. These studies provide a foundation for understanding the potential physical properties of this compound, including its solubility, crystallinity, and thermal stability (Montney et al., 2007).

Chemical Properties Analysis

Analyzing the chemical properties of this compound requires an understanding of its interaction with biological systems and its stability under various conditions. Studies on zuclopenthixol and its metabolites highlight the importance of accurately quantifying and characterizing the drug and its derivatives, which is critical for understanding the chemical properties of this compound (Hansen & Hansen, 1994).

Scientific Research Applications

Pharmacological Efficacy and Clinical Applications

Zuclopenthixol, an antipsychotic medication, has been extensively studied for its efficacy in managing aggression and psychotic symptoms. Its application extends to treating behavioral disturbances in mentally retarded children and adolescents, indicating its broad therapeutic potential across various age groups and mental health conditions. Notably, studies have shown that zuclopenthixol can effectively reduce severe behavioral disturbances, including hyperactivity, aggressive behavior, and temper tantrums (Spivak et al., 2001).

Metabolic Pathways and Genetic Influence

Research has delved into the metabolic pathways of zuclopenthixol, highlighting the role of cytochrome P450 enzymes in its metabolism. The influence of genetic polymorphisms, particularly in the CYP2D6 enzyme, on zuclopenthixol plasma levels and side effects has been a significant focus. This has implications for personalized medicine, as understanding a patient's CYP2D6 genotype could inform dosing and minimize side effects, enhancing the therapeutic efficacy of zuclopenthixol (Stahl, 2010).

Clinical Trials and Dosage Forms

Clinical trials comparing various formulations of zuclopenthixol, including oral and depot injections, have provided insights into its clinical effectiveness and safety profile. These studies contribute to the understanding of how different dosage forms can be used to manage conditions like schizophrenia, offering flexibility in treatment approaches based on patient needs and preferences (Gibson et al., 2012).

Therapeutic Drug Monitoring and Safety

The relationship between zuclopenthixol plasma concentrations, dosing strategies, and the occurrence of side effects such as extrapyramidal symptoms and tardive dyskinesia has been explored. These studies underscore the importance of therapeutic drug monitoring in optimizing treatment outcomes and minimizing adverse effects, especially in populations with varying metabolic capacities (Jaanson et al., 2002).

Mechanism of Action

Target of Action

Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .

Mode of Action

This compound acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.

Pharmacokinetics

Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The antagonistic action of this compound on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with this compound . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zuclopenthixol-d4 Succinate Salt involves the reaction of Zuclopenthixol-d4 with Succinic Acid in the presence of a suitable base.", "Starting Materials": [ "Zuclopenthixol-d4", "Succinic Acid", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Step 1: Dissolve Zuclopenthixol-d4 in a suitable solvent (e.g. Methanol)", "Step 2: Add Succinic Acid to the solution and stir until dissolved", "Step 3: Add the base to the solution and stir until the pH reaches around 7-8", "Step 4: Heat the solution to reflux for several hours", "Step 5: Cool the solution and filter the precipitated Zuclopenthixol-d4 Succinate Salt", "Step 6: Wash the salt with a suitable solvent (e.g. Ethanol) and dry under vacuum" ] } | |

CAS RN |

1246833-97-5 |

Molecular Formula |

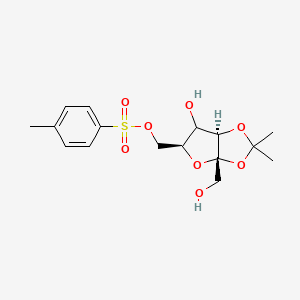

C₂₆H₂₇D₄ClN₂O₅S |

Molecular Weight |

523.08 |

synonyms |

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)